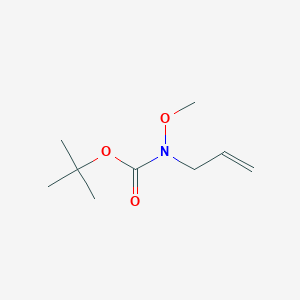
Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester
Overview
Description
Molecular Structure Analysis
The molecular structure of carbamic acid compounds is planar . The carbamoyl functional group RR′N–C(=O)– is the carbamic acid molecule minus the OH part of the carboxyl . The specific molecular structure of this compound is not detailed in the available resources.Chemical Reactions Analysis
Carbamic acid compounds can decompose into ammonia and carbon dioxide at higher temperatures . The specific chemical reactions involving this compound are not detailed in the available resources.Scientific Research Applications
Enantioselective and Diastereoselective Synthesis : This compound is utilized in the enantioselective preparation of dihydropyrimidones and in diastereoselective microbial reductions for synthesizing chiral intermediates in drug synthesis (Goss et al., 2009); (Patel et al., 2003).
Synthesis of Aromatic Carbamates : This compound is involved in the synthesis of aromatic carbamates derivatives with chromen-2-one fragments, showcasing its role in creating complex organic structures (Velikorodov et al., 2014).
Development of Novel Drug Candidates : It has been used in the development of novel multi-target therapeutic approaches for neuroprotection, indicating its potential in treating neurological diseases like Alzheimer's (Lecanu et al., 2010).
Pharmaceutical Synthesis and Evaluation : The compound plays a role in the synthesis and pharmacological evaluation of new analgesic agents, demonstrating its importance in drug discovery and development (Chae et al., 2012).
Use in Asymmetric Reactions : It is used in asymmetric Mannich reactions for the synthesis of chiral amino carbonyl compounds, highlighting its application in stereoselective synthesis (Yang et al., 2009).
Protective Reagent in Synthesis : The compound serves as a reagent for divalent sulfur protection in organic synthesis, indicating its utility in protecting sensitive functional groups during chemical reactions (Wang & Clive, 2014).
Kinetic Resolution in Synthesis : It is also used in the kinetic resolution of racemic alpha-arylalkanoic acids with achiral alcohols, showcasing its application in producing optically active compounds (Shiina et al., 2010).
In Synthesis of Nicotinic Acetylcholine Receptor Agonists : The compound has been employed in the concise synthesis of JN403, a selective agonist for the nicotinic acetylcholine receptor α7, indicating its role in the development of compounds with potential neurological applications (Jiang et al., 2009).
properties
IUPAC Name |
tert-butyl N-methoxy-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7-10(12-5)8(11)13-9(2,3)4/h6H,1,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVGGRRAPPNUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Bromo-5-fluorophenyl)methyl]dimethylamine](/img/structure/B1415217.png)
![1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B1415218.png)
methylamine](/img/structure/B1415220.png)


![Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate](/img/structure/B1415223.png)

![(4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1415226.png)
amine](/img/structure/B1415227.png)
![1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1415228.png)
![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide](/img/structure/B1415231.png)
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1415233.png)
![5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415237.png)
![3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1415238.png)